molecular formula C15H11BrN2S B11548748 2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B11548748
M. Wt: 331.2 g/mol
InChI Key: UHAADGMEWSJRHY-GIJQJNRQSA-N
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Description

2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a bromophenyl group, a methylideneamino group, and a cyclopenta[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can be achieved through a multi-step process. One common method involves the Gewald reaction, which is a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur . The reaction is typically carried out under solvent-free conditions using high-speed vibration milling with diethylamine as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Properties

Molecular Formula

C15H11BrN2S

Molecular Weight

331.2 g/mol

IUPAC Name

2-[(E)-(4-bromophenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C15H11BrN2S/c16-11-6-4-10(5-7-11)9-18-15-13(8-17)12-2-1-3-14(12)19-15/h4-7,9H,1-3H2/b18-9+

InChI Key

UHAADGMEWSJRHY-GIJQJNRQSA-N

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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